molecular formula C22H26N2O5 B2679521 N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252928-68-9

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2679521
CAS No.: 1252928-68-9
M. Wt: 398.459
InChI Key: WXCFILGQMZYMEZ-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS# 1252928-68-9) is a chemical compound with a molecular formula of C22H26N2O5 and a molecular weight of 398.5 g/mol . This 5-oxopyrrolidine-3-carboxamide derivative is offered for research purposes as part of compound libraries focused on drug discovery . The 5-oxopyrrolidine-3-carboxamide scaffold is recognized for its potential in medicinal chemistry. Research into structurally related compounds has identified this class as holding promise for the development of novel therapeutic agents . Specifically, some 5-oxopyrrolidine-3-carboxamide analogs have been investigated as inhibitors of the Nav1.8 voltage-gated sodium ion channel, a biological target implicated in neuropathic pain, inflammatory pain, and chronic itch disorders . Other research avenues for similar compounds include their evaluation as fusion inhibitors against viral targets, such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) , and the exploration of their antioxidant and anticancer activities in various cell-based assays . This product is intended for research and development use by qualified professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-29-20-11-15(5-10-19(20)28-3)13-23-22(26)16-12-21(25)24(14-16)17-6-8-18(27-2)9-7-17/h5-11,16H,4,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCFILGQMZYMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate amine.

    Functionalization with Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through etherification reactions using suitable alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have indicated that derivatives of compounds similar to N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit promising antimycobacterial properties. For instance, research on sulfonyl hydrazone derivatives has shown that modifications can enhance their efficacy against Mycobacterium tuberculosis, suggesting that similar structural motifs could be explored for this compound .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies have reported that related compounds possess inhibitory effects on enzymes such as acetylcholinesterase and α-glycosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes . The structural features of this compound may lend themselves to similar inhibitory activities.

Anticancer Properties

Preliminary investigations into the anticancer properties of structurally related compounds suggest potential applications in oncology. The ability to modify the compound's structure could enhance its selectivity and potency against various cancer cell lines, warranting further exploration in this area .

Synthesis and Modification

The synthesis of this compound can be achieved through multi-step organic reactions involving the coupling of appropriate precursors. The process typically involves:

  • Formation of the Pyrrolidine Ring : Using suitable starting materials to create the pyrrolidine framework.
  • Functional Group Modifications : Introducing ethoxy and methoxy groups through electrophilic aromatic substitution or other organic transformations.
  • Final Coupling : Attaching the phenyl groups to complete the synthesis.

Case Studies and Research Findings

StudyFindings
Demonstrated enhanced antimycobacterial activity of similar compounds with specific functional modifications.
Investigated enzyme inhibition properties of related structures, indicating potential therapeutic applications in neurodegenerative diseases.
Explored the anticancer potential of derivatives, suggesting a path for future drug development.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Core Modifications: Pyrrolidine-3-Carboxamide Derivatives

The pyrrolidine-3-carboxamide core is shared across multiple analogs, but substituent variations significantly influence physicochemical and biological properties.

Compound Name Pyrrolidine Substituent (Position 1) Carboxamide Substituent Key Differences Potential Impact References
Target Compound 4-Methoxyphenyl 3-Ethoxy-4-methoxybenzyl Ethoxy group at 3-position Increased lipophilicity; altered metabolic stability -
N-(2-Chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-Methoxyphenyl 2-Chlorophenyl Chlorine substituent (electron-withdrawing) Lower pKa; enhanced electrophilicity
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-Methoxyphenyl Thiadiazol-4-chlorobenzyl Thiadiazole heterocycle Improved solubility; potential kinase inhibition
1-(3-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide 3-Methoxyphenyl 4-Methoxybenzyl Methoxy positional isomerism Altered steric/electronic interactions

Physicochemical Properties

  • Lipophilicity : The target compound’s 3-ethoxy-4-methoxybenzyl group increases hydrophobicity compared to analogs with halogenated or heterocyclic substituents (e.g., 2-chlorophenyl in or thiadiazole in ).
  • Acid Dissociation (pKa) : Analogs with electron-withdrawing groups (e.g., chlorine in ) may exhibit lower pKa values (~8.3) compared to methoxy/ethoxy derivatives, affecting bioavailability .

Biological Activity

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with various aromatic groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O5C_{20}H_{24}N_2O_5, with a molecular weight of approximately 372.42 g/mol. The structure features:

  • Pyrrolidine ring : A five-membered ring that is critical for its biological activity.
  • Methoxy and ethoxy groups : These substituents enhance lipophilicity and may influence receptor binding.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that certain derivatives can inhibit key enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes, thereby reducing inflammation and pain.
  • Modulation of Receptor Activity : The compound may interact with various receptors, including those involved in neurotransmission and pain perception, which could lead to analgesic effects.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives. For example:

  • A study demonstrated that a related compound significantly reduced the secretion of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored:

  • In vitro assays indicate that it scavenges free radicals effectively, which could protect against oxidative stress-related damage .

Antimicrobial Properties

Research into the antimicrobial activity of similar compounds has yielded promising results:

  • Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .

Study 1: Anti-inflammatory Activity

In a controlled study, the compound was administered to animal models exhibiting signs of inflammation. The results showed a significant reduction in inflammatory markers compared to the control group. The study concluded that the compound could be a viable candidate for further development as an anti-inflammatory medication .

Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant properties using DPPH radical scavenging assays. The results indicated that the compound exhibited a high degree of free radical scavenging activity, comparable to established antioxidants .

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatoryReduced cytokine levels
AntioxidantHigh free radical scavenging
AntimicrobialEffective against bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

  • Methodology :

  • Pyrrolidine Core Formation : Use a cyclization reaction of 1,4-diketones or amino alcohols under acidic conditions (e.g., HCl in ethanol) to form the 5-oxopyrrolidine ring .
  • Substituent Introduction :
  • The 3-ethoxy-4-methoxyphenylmethyl group can be introduced via nucleophilic substitution or reductive amination using 3-ethoxy-4-methoxybenzyl chloride and a pyrrolidine intermediate .
  • The 4-methoxyphenyl group at position 1 is typically added via Suzuki coupling or Ullmann reaction with a halogenated pyrrolidine precursor .
  • Carboxamide Formation : React the pyrrolidine intermediate with 4-methoxyphenyl isocyanate in anhydrous DMF at 80°C for 12 hours .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and confirm molecular mass .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidine carbonyl at δ 172–175 ppm) .
  • XRD : For crystalline batches, single-crystal X-ray diffraction confirms bond angles and spatial arrangement (e.g., torsion angles between aryl groups) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Workflow :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays .
  • Solubility and Stability : Perform kinetic solubility tests in PBS (pH 7.4) and metabolic stability assays in liver microsomes .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., COX-2). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with methoxy/ethoxy substituents .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., Arg120 in COX-2) .
  • QSAR Analysis : Corrogate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide structural modifications .

Q. What crystallographic techniques resolve contradictions in reported hydrogen-bonding patterns?

  • Approach :

  • High-Resolution XRD : Collect data at 100 K using a synchrotron source (λ = 0.7 Å) to resolve disorder in the ethoxy group .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) using CrystalExplorer .
  • Twinned Crystal Refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping reflections due to pseudo-merohedral twinning .

Q. How do substitution patterns (e.g., ethoxy vs. methoxy) impact metabolic stability?

  • Experimental Design :

  • Comparative Study : Synthesize analogs with ethoxy, methoxy, or hydroxyl groups at the 3- and 4-positions .
  • Microsomal Assays : Incubate compounds (10 µM) with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS.
  • Metabolite ID : Use UPLC-QTOF to detect oxidative metabolites (e.g., O-dealkylation products) .

Q. What strategies address discrepancies in reported biological activity across cell lines?

  • Resolution Methods :

  • Dose-Response Curves : Test IC50_{50} values in triplicate across multiple passages to rule out clonal variability .
  • Membrane Permeability : Use Caco-2 monolayers to assess efflux ratios (P-gp/BCRP involvement) .
  • Target Engagement : Confirm on-target effects via CRISPR knockouts (e.g., EGFR−/− cells) .

Notes

  • Contradiction Analysis : Discrepancies in bioactivity may arise from differences in assay protocols (e.g., serum concentration, incubation time) or compound aggregation .
  • Advanced Synthesis : For deuterated analogs, replace H2_2O with D2_2O during hydrolysis steps to retain isotopic purity .

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